molecular formula C18H19FN4 B12270207 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12270207
M. Wt: 310.4 g/mol
InChI Key: DGPIQUPWBAGIGD-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyridine ring with dimethyl and carbonitrile substituents. Its distinct chemical structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Hartwig-Buchwald N-arylation of fluoroiodobenzene, followed by coupling with a suitable pyridine derivative . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19FN4

Molecular Weight

310.4 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C18H19FN4/c1-13-11-14(2)21-18(15(13)12-20)23-9-7-22(8-10-23)17-6-4-3-5-16(17)19/h3-6,11H,7-10H2,1-2H3

InChI Key

DGPIQUPWBAGIGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3=CC=CC=C3F)C

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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